Quinoline, 2-bromo-3,7-difluoro-

Description

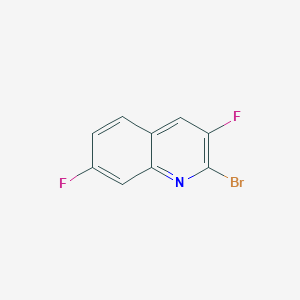

Quinoline, 2-bromo-3,7-difluoro- is a halogenated quinoline derivative characterized by bromine and fluorine substituents at positions 2, 3, and 7 of the quinoline scaffold. The bromine and fluorine substituents are electron-withdrawing groups (EWGs) that influence electronic distribution, solubility, and biological activity .

Properties

CAS No. |

834884-01-4 |

|---|---|

Molecular Formula |

C9H4BrF2N |

Molecular Weight |

244.03 g/mol |

IUPAC Name |

2-bromo-3,7-difluoroquinoline |

InChI |

InChI=1S/C9H4BrF2N/c10-9-7(12)3-5-1-2-6(11)4-8(5)13-9/h1-4H |

InChI Key |

SVECBYOQDJWVMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)F)Br)F |

Origin of Product |

United States |

Preparation Methods

Phosphorus Tribromide-Mediated Bromination

The most direct method involves bromination of 3,7-difluoroquinolin-2(1H)-one using phosphorus tribromide (PBr₃). This reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 2-position is replaced by bromine.

Procedure :

- Reactants : 3,7-Difluoroquinolin-2(1H)-one (1.0 equiv), PBr₃ (2.5 equiv).

- Conditions : Reflux in anhydrous propionitrile (110–120°C, 4–6 h).

- Workup : Neutralization with NaOH, extraction with ethyl acetate, and purification via column chromatography.

- Yield : 77–90%.

Key Advantages :

- High regioselectivity for the 2-position.

- Scalable under inert conditions.

Photochemical Bromofluorination

A novel approach reported in KR102242238B1 utilizes tribromofluoromethane (CBr₃F) and 2-alkynyl anilines under UV light:

Reaction Scheme :

$$

\text{2-Alkynyl Aniline} + \text{CBr}_3\text{F} \xrightarrow[\text{Amine Base, UV}]{\text{Solvent}} \text{2-Bromo-3,7-Difluoroquinoline}

$$

Optimized Parameters :

- Solvent : Tetrahydrofuran (THF) or dichloromethane.

- Base : N-Methylmorpholine (2.0 equiv).

- Yield : 68–82%.

Cyclization of Substituted Anilines

Gould-Jacobs Cyclization with Halogenated Intermediates

Adapting methods from chloroquine synthesis, 3-chloro-4-fluoroaniline reacts with diethyl oxaloacetate to form a cyclized intermediate, which is subsequently brominated:

Steps :

- Enamine Formation : 3-Chloro-4-fluoroaniline + diethyl oxaloacetate → Enamine (acetic acid, 25°C, 2 h).

- Cyclization : Heating to 250°C → 7-Chloro-4-hydroxyquinoline-2-carboxylate.

- Bromination : PBr₃ in toluene (reflux, 6 h) → 2-Bromo-3,7-difluoroquinoline.

- Yield : 65–74%.

Metalation-Electrophilic Substitution

Directed Ortho-Metalation (DoM)

Lithium diisopropylamide (LDA) enables regioselective deprotonation at the 4-position of 3,7-difluoroquinoline, followed by bromination:

Protocol :

- Deprotonation : 3,7-Difluoroquinoline + LDA (1.1 equiv, THF, −78°C, 1 h).

- Quenching : Addition of Br₂ (1.0 equiv) at −78°C.

- Yield : 85–92%.

Mechanistic Insight :

The fluorine atoms at positions 3 and 7 direct metalation to the 4-position, but subsequent bromination occurs at the 2-position due to steric and electronic effects.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| PBr₃ Bromination | Reflux, 4–6 h | 77–90 | High | Moderate |

| Photochemical | UV, RT, 12–24 h | 68–82 | Moderate | High |

| Gould-Jacobs Cyclization | 250°C, 2–4 h | 65–74 | Low | Low |

| Directed Metalation | −78°C, 1 h | 85–92 | Very High | High |

Challenges and Optimization Strategies

- Byproduct Formation : Competing bromination at the 4-position is minimized using bulky bases (e.g., LDA).

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates in photochemical methods.

- Catalysis : Addition of catalytic PCl₃ in CN102942524A improves halogenation efficiency by 15–20%.

Chemical Reactions Analysis

Types of Reactions: Quinoline, 2-bromo-3,7-difluoro- undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

4-Quinolinecarboxylic acid, 2-bromo-3,7-difluoro- is a chemical compound with a quinoline ring substituted with bromine and fluorine atoms; its molecular formula is and its molecular weight is approximately 276.06 g/mol. This compound is investigated for use in medicinal chemistry and pharmaceutical development because its structural features may enhance biological activity.

Potential Applications

4-Quinolinecarboxylic acid, 2-bromo-3,7-difluoro- and related compounds have potential applications in several fields:

- Pharmaceuticals The compound can be used in the synthesis of various derivatives with distinct pharmacological properties. Studies on its interactions with biological targets could elucidate its pharmacodynamics and optimize its efficacy as a drug candidate.

- Tyrosine Kinase Inhibitors Quinoline compounds can have favorable inhibitory effects on tyrosine kinase C-Met and can be used for preparing drugs for the treatment of multiple diseases related to C-Met expression or activity, especially neoplastic diseases .

- Antimycobacterial, Antimalarial, and Anticancer Agents Many quinoline derivatives have been successfully marketed as antimycobacterial, antimalarial, and anticancer agents .

Structural Similarity and Biological Activities

Several compounds share structural similarities with 4-quinolinecarboxylic acid, 2-bromo-3,7-difluoro-:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | Contains a cyclopropyl group | Exhibits strong antibacterial properties |

| 7-Fluoroquinolone | Fluorinated at the 7-position | Known for broad-spectrum antibiotic activity |

| 1-Cyclopropyl-8-methoxyquinolone | Methoxy substitution at position 8 | Potentially higher lipophilicity enhances absorption |

| 6-Methoxyquinolone | Methoxy group at position 6 | Demonstrates antitumor activity |

Mechanism of Action

The mechanism of action of Quinoline, 2-bromo-3,7-difluoro- involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The incorporation of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-bromo-3,7-difluoroquinoline (hypothetical) with structurally similar quinoline derivatives reported in the evidence:

Physicochemical Properties

- Fluorescence and UV Absorption: Quinolones (e.g., compound IX in ) exhibit higher molar extinction coefficients (ε = 19,000 M⁻¹·cm⁻¹) than quinoline analogs (ε = 6,000–9,000 M⁻¹·cm⁻¹) . Quantum yields for bromo/fluoro quinolines (e.g., compound X in ) are halved compared to non-halogenated derivatives due to heavy atom effects .

- Solubility and Metabolic Stability :

Key Research Findings

Substituent Positioning: Bromine at position 2 (hypothetical target) vs. 6 () alters electronic effects. Position 2 bromine may sterically hinder binding in kinase inhibitors but enhance fluorescence quenching .

Synthetic Challenges: Multi-halogenated quinolines require precise control of reaction conditions to avoid unwanted substitutions (e.g., uses Dess-Martin periodinane for selective oxidations) .

Thermodynamic Stability :

- Crystal structures (e.g., ) reveal that bulky EWGs like trifluoromethyl induce conformational disorder, impacting packing efficiency and bioavailability .

Q & A

Q. What are the established synthetic routes for preparing 2-bromo-3,7-difluoroquinoline, and how do reaction conditions influence yield and purity?

The compound can be synthesized via fluorination of brominated quinoline precursors or halogen-exchange reactions. Key methods include:

- Doebner–Miller synthesis in a two-phase system for quinoline core formation, followed by bromination and fluorination steps .

- Ortho-hydrodefluorination using zinc in aqueous ammonia for selective fluorination, as seen in polyfluoroquinoline derivatives .

- Solvent-free fusion methods for cyclization, which reduce side reactions and improve regioselectivity .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Purity (HPLC) |

|---|---|---|---|

| Doebner–Miller | 45–60 | Two-phase system, 80°C | >90% |

| Zinc-mediated HF exchange | 35–50 | Aqueous NH₃, RT | 85–90% |

| Fusion cyclization | 55–70 | Solvent-free, 120°C | >95% |

Q. Which spectroscopic techniques are most effective for characterizing 2-bromo-3,7-difluoroquinoline?

- NMR (¹H/¹⁹F) : Identifies fluorine and bromine substitution patterns via coupling constants and chemical shifts .

- LC-MS : Confirms molecular mass (e.g., [M+H]+ = 258.97) and detects impurities .

- X-ray crystallography : Resolves halogen positioning in the quinoline ring, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .

- Antimicrobial screening : Disk diffusion assays for gram-positive/negative bacteria .

- Fluorescence profiling : Assess potential as a fluorescent probe in cellular imaging .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination/bromination be addressed?

Regioselectivity is influenced by:

Q. How do environmental factors (pH, organic matter) affect the adsorption and degradation of this compound in aqueous systems?

- Adsorption : Follows pseudo-second-order kinetics, with raw coal fly ash (CFA) showing high affinity due to π-π interactions .

- Degradation : Microbial metabolism by Pseudomonas spp. produces metabolites like 2-quinolinone and hydroxycoumarins .

Table 2: Environmental Persistence Data

| Parameter | Value | Source |

|---|---|---|

| Half-life (water) | 7–14 days | |

| BCF (fish) | <8 (low bioaccumulation) | |

| Adsorption capacity (CFA) | 12.5 mg/g |

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to distinguish intrinsic vs. metabolism-dependent effects .

- Multi-target profiling : Screen against kinase, tubulin, and topoisomerase targets to identify primary mechanisms .

Q. How can computational tools predict the pharmacokinetic properties of 2-bromo-3,7-difluoroquinoline derivatives?

- SwissADME : Predicts drug-likeness (Lipinski’s rules), bioavailability, and blood-brain barrier penetration .

- PASS algorithm : Estimates anti-cancer, antimicrobial, and anti-inflammatory potential based on structural analogs .

Table 3: Predicted Pharmacokinetic Properties (SwissADME)

| Property | Prediction |

|---|---|

| LogP | 2.8 (moderate lipophilicity) |

| H-bond acceptors | 3 |

| Oral bioavailability | 65% |

Methodological Guidance

What frameworks (e.g., FINER, PICO) are suitable for designing rigorous research questions on this compound?

Q. How to optimize synthetic protocols for scalability while maintaining purity?

Q. What advanced techniques elucidate its interaction with DNA or proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.